N-(1-Cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide
説明
This compound is a sulfonamide derivative featuring a 2,3-dihydroindole core substituted with a cyclopropanecarbonyl group at position 1 and a cyclohexylpiperidine moiety at the sulfonamide nitrogen. Its structure combines rigidity (cyclopropane and cyclohexyl groups) with conformational flexibility (piperidine and dihydroindole), making it a candidate for modulating biological targets such as enzymes or receptors.
特性
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c27-23(18-6-7-18)26-15-10-17-8-9-21(16-22(17)26)30(28,29)24-19-11-13-25(14-12-19)20-4-2-1-3-5-20/h8-9,16,18-20,24H,1-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYIACHPQXKVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)NS(=O)(=O)C3=CC4=C(CCN4C(=O)C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-Cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide is a compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(1-Cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide is C23H33N3O3S. Its structure features a cyclohexyl piperidine moiety linked to a sulfonamide group, which is crucial for its biological activity.
Research indicates that this compound acts as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a significant role in B-cell receptor signaling. By inhibiting Btk, the compound may modulate immune responses and has potential applications in treating autoimmune diseases and certain cancers .
Biological Activity Overview
The following table summarizes key biological activities associated with N-(1-Cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide:
Structure-Activity Relationships (SAR)
The SAR studies reveal significant insights into how modifications to the cyclohexyl and piperidine rings affect the compound's affinity for various biological targets. For instance, variations in substituents on the piperidine ring have been shown to alter the inhibitory potency against Btk and other kinases. Compounds with larger or more polar substituents often exhibit increased binding affinity .
Case Study 1: Antitumor Activity
In vitro studies demonstrated that N-(1-Cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the nanomolar range, indicating potent antiproliferative effects.
Case Study 2: Autoimmune Disease Models
In animal models of autoimmune diseases, administration of this compound resulted in reduced symptoms and improved survival rates. The mechanism was attributed to its ability to inhibit Btk-mediated signaling pathways that contribute to autoimmunity .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural and Functional Similarities
The compound shares critical motifs with other sulfonamide- and cyclopropanecarbonyl-containing molecules:
Research Findings and Limitations
- Autophagy Inhibition : While Compound 51 (indoline-based) has demonstrated autophagy inhibition in vitro, the target compound’s dihydroindole core may offer improved solubility due to reduced planarity .
- Psychoactive vs.
- Patent Landscape : The structural overlap with Example 50 (EP 4 414 369 A2) suggests possible intellectual property challenges for therapeutic development .
Q & A
Q. What are the standard protocols for synthesizing N-(1-Cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Cyclopropanecarbonyl chloride coupling to the indole scaffold in anhydrous tetrahydrofuran (THF) at 0–5°C.
- Sulfonamide formation using 2,3-dihydroindole-6-sulfonyl chloride with cyclohexylpiperidine derivatives in the presence of triethylamine (TEA) as a base .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol.
Critical parameters: Moisture-sensitive steps require inert gas (N₂/Ar) protection, and reaction progress should be monitored by TLC or HPLC.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., cyclohexyl proton signals at δ 1.0–2.5 ppm, sulfonamide NH at δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion).
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to volatile solvents (THF, TEA).
- Store at –20°C under desiccant to prevent hydrolysis .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Methodological Answer : Apply DoE to evaluate critical factors (e.g., temperature, stoichiometry, solvent ratio). Example workflow:
- Factors : Reaction time (6–24 hrs), TEA equivalence (1.2–2.0 eq), temperature (–10°C to 25°C).
- Response Variables : Yield (%), purity (HPLC area %).
- Statistical Model : Central Composite Design (CCD) with ANOVA to identify significant interactions.
- Validation : Confirm optimal conditions (e.g., 12 hrs, 1.5 eq TEA, 0°C) in triplicate .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks) in structural confirmation?
- Methodological Answer :
- Step 1 : Re-examine sample preparation (e.g., deuteration efficiency in DMSO-d₆).
- Step 2 : Compare with computational predictions (DFT-based NMR chemical shift calculations).
- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals (e.g., diastereomeric splitting due to cyclohexyl chair conformers) .
Q. What strategies are effective for studying structure-activity relationships (SAR) with analogs?
- Methodological Answer :
- Analog Design : Replace cyclopropanecarbonyl with other acyl groups (e.g., acetyl, benzoyl) .
- Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays.
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent effects with activity .
Q. How to address discrepancies in biological activity between in vitro and cellular assays?
- Methodological Answer :
- Solubility Check : Measure logP (e.g., shake-flask method) to assess membrane permeability.
- Metabolic Stability : Incubate compound with liver microsomes; analyze degradation via LC-MS.
- Off-Target Screening : Use kinase/GPCR panels to identify confounding interactions .
Notes
- Advanced questions emphasize systematic validation (e.g., DoE, QSAR) to address research-grade challenges.
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